molecular formula C20H30O4 B1235181 leukotriene B5 CAS No. 80445-66-5

leukotriene B5

Cat. No.: B1235181
CAS No.: 80445-66-5
M. Wt: 334.4 g/mol
InChI Key: BISQPGCQOHLHQK-HDNPQISLSA-N
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Description

Leukotriene B5 is a type of leukotriene, which are inflammatory mediators derived from arachidonic acid and eicosapentaenoic acid. Leukotrienes play a significant role in the immune response by mediating inflammation and allergic reactions. This compound, specifically, is produced by neutrophils and has a structure characterized by multiple double bonds and hydroxyl groups .

Mechanism of Action

Target of Action

Leukotriene B5 (LTB5) is a lipid mediator that is mainly biosynthesized by leukocytes from the myeloblastic (neutrophils, eosinophils, and mast cells) and monoblastic lineages (monocytes/macrophages) . These lipid mediators act in a paracrine manner, exerting their functions at nanomolar concentrations and causing different responses according to the target cell type . LTB5 signals through two sets of G protein-coupled receptors (GPCRs): BLT1 and BLT2 .

Mode of Action

The central enzyme in cellular leukotriene biosynthesis, 5-lipoxygenase (5-LOX), requires a set of stimulatory factors for full activity and is supported by two accessory proteins, 5-lipoxygenase–activating protein (FLAP) and coactosin-like protein (CLP) . The catalytic iron center of activated 5-LOX converts arachidonic acid (AA) in a two-step concerted reaction: first a dioxygenation into 5 (S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid [5 (S)-HpETE], followed by dehydration to yield the transient epoxide intermediate LTA4 .

Biochemical Pathways

Leukotrienes are synthesized from the omega-6 polyunsaturated fatty acid arachidonic acid (AA), which is liberated intracellularly from membrane phospholipids by several phospholipase A2 enzymes (PLA2s), especially cytosolic PLA2α (cPLA2α) . The biosynthesis of leukotrienes involves oxidative metabolism of arachidonic acid and proceeds via a set of soluble and membrane enzymes that are primarily expressed by cells of myeloid origin .

Pharmacokinetics

Leukotriene antagonists, such as montelukast and zafirlukast, are used in asthma, copd, and allergic rhinitis . Montelukast is the most prescribed CysLT1 antagonist used in asthmatic patients .

Result of Action

Classical bioactions of LTB5 include chemotaxis, endothelial adherence, and activation of leukocytes . In addition, a spectrum of other bioactions exerted by leukotrienes have been reported, all of which support proinflammatory and immune-regulating functions of these mediators .

Action Environment

Leukotriene signaling contributes to the active tumor microenvironment, promoting tumor growth and resistance to immunotherapy . This suggests that the environment in which LTB5 acts can influence its efficacy and stability. For example, in the context of a tumor microenvironment, LTB5 may promote tumor growth and resistance to immunotherapy .

Biochemical Analysis

Biochemical Properties

Leukotriene B5 is involved in several biochemical reactions, primarily acting as a mediator in inflammatory responses. It is synthesized through the action of the enzyme 5-lipoxygenase on eicosapentaenoic acid. This enzyme converts eicosapentaenoic acid into leukotriene A5, which is then hydrolyzed by leukotriene A4 hydrolase to form this compound . This compound interacts with specific receptors on the surface of target cells, such as BLT1 and BLT2 receptors, to exert its biological effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a significant role in modulating immune cell functions, including those of neutrophils, eosinophils, and macrophages. This compound enhances the chemotactic response of neutrophils, promoting their migration to sites of inflammation . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BLT1 and BLT2 receptors on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. This compound can activate phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C . These signaling events ultimately lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inflammatory responses and alterations in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound can enhance immune cell functions and promote inflammation, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of eicosapentaenoic acid. The enzyme 5-lipoxygenase catalyzes the conversion of eicosapentaenoic acid to leukotriene A5, which is then hydrolyzed to form this compound . This pathway is crucial for the production of this compound and its subsequent biological activities .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, this compound can localize to specific compartments, such as the cytoplasm and cell membrane, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be found in the cytoplasm and associated with cell membranes, where it interacts with its receptors and other signaling molecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biological activity .

Chemical Reactions Analysis

Leukotriene B5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various hydroxylated and carboxylated derivatives of this compound .

Scientific Research Applications

Leukotriene B5 has several scientific research applications:

Comparison with Similar Compounds

Leukotriene B5 is similar to other leukotrienes such as leukotriene B4, leukotriene C4, leukotriene D4, and leukotriene E4. this compound is unique in that it is derived from eicosapentaenoic acid, whereas other leukotrienes are typically derived from arachidonic acid. This difference in precursor fatty acids results in this compound having diminished inflammatory effects compared to leukotriene B4 . Similar compounds include:

This compound’s unique origin and reduced inflammatory potency make it a valuable compound for studying the modulation of inflammation and developing anti-inflammatory therapies.

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISQPGCQOHLHQK-HDNPQISLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868574
Record name Leukotriene B5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene B5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80445-66-5
Record name Leukotriene B5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80445-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Leukotriene B5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leukotriene� B5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Leukotriene B5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does LTB5 compare to LTB4 in terms of biological activity?

A: LTB5 is significantly less potent than LTB4 in its pro-inflammatory effects. It exhibits weaker activity in stimulating DNA synthesis in human keratinocytes [], enhancing complement receptors on neutrophils [], and inducing neutrophil chemotaxis [, ]. While both LTB4 and LTB5 can cause contraction of bullfrog lung tissue, LTB5 is less potent in this regard as well [].

Q2: Does LTB5 interact with the same receptor as LTB4?

A: Research suggests that LTB5 can bind to the LTB4 receptor, although with a lower affinity compared to LTB4 [, ]. Studies using bullfrog lung membranes revealed that LTB5 could compete with [3H]LTB4 for binding sites, indicating interaction with the LTB4 receptor [].

Q3: Can LTB5 modulate the effects of LTB4?

A: Yes, LTB5 has been shown to inhibit the effects of LTB4 on human keratinocytes and neutrophils, albeit to a lesser extent than its impact on LTB4-induced actions [].

Q4: What is the molecular formula and weight of LTB5?

A4: The molecular formula of LTB5 is C20H32O4, and its molecular weight is 336.47 g/mol.

Q5: Is there spectroscopic data available for LTB5?

A: Yes, several studies utilize spectroscopic techniques for LTB5 identification and characterization. Researchers employ UV absorbance [, , ], gas chromatography-mass spectrometry (GC-MS) [, , , ], and nuclear magnetic resonance (NMR) [] to analyze and confirm the structure of LTB5 and its metabolites.

Q6: Have there been any computational studies on LTB5?

A: While this specific article set doesn't delve into detailed computational modeling of LTB5, one study employed electrospray low-energy tandem mass spectrometry (MS/MS) to identify endogenous RvE1 (a related lipid mediator) and other EPA-derived products, including LTB5, in biological samples []. This approach, based on MS/MS spectra and fragmentation mechanisms, showcases the application of mass spectrometry in analyzing LTB5 and related compounds.

Q7: How do structural differences between LTB4 and LTB5 contribute to their difference in biological activity?

A: LTB5 possesses a double bond between C-17 and C-18, making it more rigid than LTB4 []. This structural rigidity potentially hinders its binding to the LTB4 receptor, contributing to its weaker agonist activity compared to LTB4 [].

Q8: Are there specific challenges in formulating LTB5?

A: While the provided articles don't explicitly discuss LTB5 formulation challenges, they highlight the administration methods used in research. Studies explore various delivery routes, including dietary supplementation with EPA (the precursor to LTB5) [, , , , , , , ], intravenous infusion of EPA [, , ], and direct administration of LTB5 [].

Q9: What in vitro models have been used to study LTB5?

A: Researchers have used isolated human neutrophils [, , , ] and cultured human epidermal keratinocytes [] to investigate the effects of LTB5 on cellular functions like chemotaxis, enzyme release, and DNA synthesis in vitro.

Q10: Can LTB5 levels be used as a biomarker for EPA intake?

A: Yes, measuring LTB5 levels, along with the LTB5/LTB4 ratio, in biological samples like plasma or neutrophils can indicate the level of EPA incorporation into the body [, , , , , , , ].

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